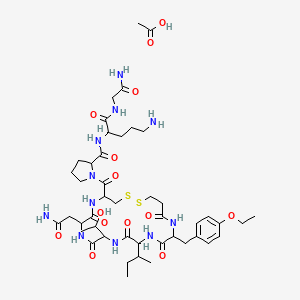

deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H

Description

This compound is a synthetic peptide derivative with a complex structure featuring multiple non-natural and modified amino acid residues. Key structural characteristics include:

- The DL configuration introduces stereochemical diversity, which may influence receptor binding .

- Alloisoleucine and allothreonine (DL-xiIle, DL-xiThr): These allo-isomers alter side-chain conformation compared to standard Ile/Thr, possibly affecting peptide folding and target interaction .

- DL-Proline and DL-Ornithine (DL-Pro, DL-Orn): Proline introduces conformational rigidity, while ornithine (a non-proteinogenic amino acid) may contribute to cationic properties or novel binding motifs.

Mechanism & Clinical Use:

The compound acts as a dual inhibitor of oxytocin and vasopressin receptors, likely via competitive binding to their G protein-coupled receptors (GPCRs). This mechanism underpins its clinical application as a tocolytic agent to suppress premature uterine contractions .

Properties

IUPAC Name |

acetic acid;N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWBHHCPXTODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71N11O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, removing any impurities and ensuring consistency in quality .

Chemical Reactions Analysis

Types of Reactions

Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H undergoes various chemical reactions, including:

Oxidation: The disulfide bond between the cysteine residues can be oxidized, affecting the stability and activity of the peptide.

Reduction: Reduction of the disulfide bond can lead to the formation of free thiol groups, altering the peptide’s conformation and function.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties, such as increasing its resistance to enzymatic degradation.

Common Reagents and Conditions

Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of the disulfide bond results in the formation of a more stable cyclic peptide, while reduction leads to a linear peptide with free thiol groups .

Scientific Research Applications

Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Employed in research on hormone regulation and receptor interactions.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as diabetes insipidus and bleeding disorders.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is involved in water reabsorption in the kidneys. Upon binding, it activates the receptor, leading to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. This increases water reabsorption, reducing urine output and promoting water retention .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Findings

Receptor Specificity :

- The target compound’s dual inhibition of oxytocin/vasopressin receptors contrasts with the oxytocin analog’s selective oxytocin antagonism. The DL-xiIle/xiThr residues may broaden receptor interactions but reduce potency compared to the D-Tyr(Et)-containing analog .

- The GnRH antagonist employs bulky D-residues (e.g., D-2Nal) for steric hindrance, a strategy absent in the target compound .

Metabolic Stability: DL configurations and deamino-Cys enhance resistance to aminopeptidases compared to the oxytocin analog, as evidenced by improved linearity (r² > 0.99) in chiral amino acid analysis .

Synthetic Challenges: The target compound’s xi residues require specialized chiral synthesis techniques, similar to ethanol-assisted mechanochemical cross-dehydrogenative coupling methods used for other DL-configured peptides .

Clinical Efficacy :

- While the oxytocin analog has established tocolytic efficacy, the target compound’s vasopressin inhibition may offer additional utility in conditions like hyponatremia, though clinical data are pending .

Biological Activity

Deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is a synthetic peptide that has garnered attention for its unique structural properties and potential biological activities. This compound includes both D- and L-amino acids, which can significantly influence its biological interactions and stability. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

The compound is composed of the following amino acids:

- Cysteine (Cys) : 2 residues

- Tyrosine (Tyr) : 1 residue (Ethyl derivative)

- Isoleucine (xiIle) : 1 residue

- Threonine (xiThr) : 1 residue

- Asparagine (Asn) : 1 residue

- Proline (Pro) : 1 residue

- Ornithine (Orn) : 1 residue

- Glycine (Gly) : 1 residue

The molecular formula for this compound is with a molecular weight of approximately 1006.2 g/mol .

Mechanisms of Biological Activity

The biological activity of deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is primarily attributed to its interaction with various biological pathways:

- Oxytocin Receptor Modulation : This peptide has been identified as an analog of oxytocin, exhibiting inhibitory effects on both oxytocin and vasopressin receptors, which are crucial for regulating water retention and social behaviors.

- Neurotransmission : The presence of Tyr and Cys residues suggests potential roles in neurotransmitter modulation, possibly affecting mood and anxiety through serotonin pathways.

- Cell Signaling : The compound may influence cell signaling pathways involving growth factors and cytokines, which are essential for cellular communication and response to external stimuli.

Antimicrobial Activity

A study investigated the antimicrobial properties of this peptide against various bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Cancer Research

Research focusing on the anticancer properties of deamino-Cys(1)-DL-Tyr(Et)-DL-xiIle-DL-xiThr-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H revealed that it induces apoptosis in cancer cell lines through mitochondrial pathways. This suggests a potential role in cancer treatment strategies.

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.